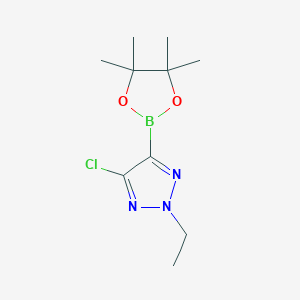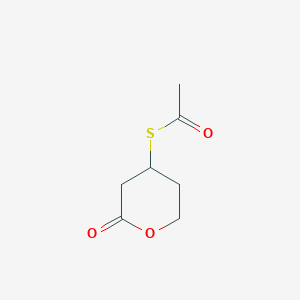![molecular formula C13H15N3O4 B13515091 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile approach for the synthesis of various derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxamide derivatives: These compounds share a similar scaffold and have been studied for their anti-tuberculosis activity.
Imidazole-containing compounds: These compounds also possess a fused bicyclic heterocycle and are known for their wide range of biological activities.
Uniqueness
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-8-4-5-16-7-9(11(17)18)15-10(16)6-8/h4-7H,1-3H3,(H,14,19)(H,17,18) |
Clave InChI |
JFLCEVDEXZPFAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=NC(=CN2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)




